![molecular formula C12H18N2O2 B6619358 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 2090216-39-8](/img/structure/B6619358.png)
6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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Overview
Description
6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (6-TBCA) is a molecule composed of a six-membered ring containing four tert-butyl substituents, two hydrogen atoms, two double bonds, and a carboxylic acid group. 6-TBCA is a synthetic compound which has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Scientific Research Applications
6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. In particular, 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has been studied for its potential use as an anti-cancer agent, for its ability to inhibit the growth of certain bacterial strains, and for its potential to be used as an anti-inflammatory agent. Additionally, 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has been studied for its potential use as a neuroprotective agent and for its potential to be used as a potential therapeutic agent for the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is not yet fully understood. However, it is believed that 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid may inhibit the growth of certain bacterial strains by interfering with the cell wall formation. Additionally, 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties, as well as the potential to inhibit the growth of certain bacterial strains. Additionally, 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has been shown to have neuroprotective and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid in laboratory experiments include its ability to inhibit the growth of certain bacterial strains, its anti-inflammatory and anti-cancer properties, and its potential to be used as a neuroprotective agent. Additionally, 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has the potential to be used as a therapeutic agent for the treatment of neurodegenerative diseases. However, the use of 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid in laboratory experiments is limited by its low solubility in water and its low stability in acidic solutions.
Future Directions
In the future, 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid may be studied further for its potential use as an anti-cancer agent, for its ability to inhibit the growth of certain bacterial strains, and for its potential to be used as an anti-inflammatory agent. Additionally, 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid may be studied for its potential use as a neuroprotective agent and for its potential to be used as a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research may be conducted to elucidate the mechanism of action of 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid and to develop more efficient synthesis methods. Finally, further research may be conducted to explore the potential side effects of 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid and to determine the optimal dosage and duration of administration.
Synthesis Methods
6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid can be synthesized by a variety of methods, including the reaction of tert-butyl isocyanide with 2-chloro-3-indazolecarboxylic acid, the reaction of tert-butyl isocyanide with 2-chloro-3-indazole-3-carboxylic acid, and the reaction of tert-butyl isocyanide with 2-chloro-3-indazole-3-carboxylic acid in the presence of a base.
properties
IUPAC Name |
6-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)7-4-5-8-9(6-7)13-14-10(8)11(15)16/h7H,4-6H2,1-3H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITQERIEOIEYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)NN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid |
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